molecular formula C12H10F2N2O B15165661 2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- CAS No. 642084-23-9

2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]-

Cat. No.: B15165661
CAS No.: 642084-23-9
M. Wt: 236.22 g/mol
InChI Key: SZYXBRWMGILUFS-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- is a chemical compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This process can yield a mixture of fluorinated pyridines .

Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to produce 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling reaction, is common for producing various pyridine derivatives. These reactions typically involve the coupling of bromopyridine derivatives with arylboronic acids under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Fluorination Reagents: AlF3, CuF2, Bu4N+F−

    Cross-Coupling Reagents: Palladium catalysts, arylboronic acids

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki cross-coupling reaction can produce a variety of aryl-substituted pyridine derivatives .

Scientific Research Applications

2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- is not well-documented. like other fluorinated pyridines, it is likely to interact with biological targets through its electron-withdrawing fluorine atoms, which can influence the compound’s binding affinity and activity. The specific molecular targets and pathways involved would depend on the compound’s application in medicinal or agricultural chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Fluoropyridine
  • 3,5-Difluoropyridine

Uniqueness

2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- is unique due to the specific positioning of the fluorine atoms and the methoxy group on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to other fluorinated pyridines .

Properties

CAS No.

642084-23-9

Molecular Formula

C12H10F2N2O

Molecular Weight

236.22 g/mol

IUPAC Name

3-[(2,5-difluorophenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C12H10F2N2O/c13-9-3-4-10(14)8(6-9)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16)

InChI Key

SZYXBRWMGILUFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)OCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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